molecular formula C6H15NO3S B13518157 4-Ethoxybutane-1-sulfonamide

4-Ethoxybutane-1-sulfonamide

Cat. No.: B13518157
M. Wt: 181.26 g/mol
InChI Key: BMUJRRQTRGKJLA-UHFFFAOYSA-N
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Description

4-Ethoxybutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a sulfonamide group (-SO2NH2) attached to a 4-ethoxybutane chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-ethoxybutane-1-sulfonamide typically involves the reaction of 4-ethoxybutane with sulfonyl chloride in the presence of a base. This method is efficient and widely used in the synthesis of sulfonamides. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, can be achieved through large-scale reactions involving sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound. These products have diverse applications in different fields .

Scientific Research Applications

4-Ethoxybutane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxybutane-1-sulfonamide include other sulfonamides such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfanilamide
  • Sulfonimidates
  • Sulfenamides
  • Sulfinamides .

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological propertiesThis uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-ethoxybutane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9)

InChI Key

BMUJRRQTRGKJLA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCS(=O)(=O)N

Origin of Product

United States

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